molecular formula C5H11ClFNO B3028140 (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride CAS No. 1630815-55-2

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride

Cat. No.: B3028140
CAS No.: 1630815-55-2
M. Wt: 155.60
InChI Key: JYZWPWDEIMDHFF-FHAQVOQBSA-N
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Description

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is an organic compound primarily used as an intermediate in organic synthesis. This compound is characterized by its unique stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride can be achieved through various organic synthesis methods. One common approach involves the fluorination of tetrahydro-2H-pyran-4-amine under controlled conditions to introduce the fluorine atom at the desired position. The reaction conditions typically include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, along with appropriate solvents and temperature control to ensure the desired stereochemistry is achieved .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and safety, often incorporating advanced techniques such as automated reaction monitoring and purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents like sodium hydride or various halogenating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction could produce fluorinated amines or hydrocarbons. Substitution reactions can lead to a wide range of derivatives, depending on the substituent introduced .

Scientific Research Applications

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity for certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This makes it a valuable intermediate in organic synthesis and a subject of interest in various fields of scientific research .

Properties

IUPAC Name

(3R,4S)-3-fluorooxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZWPWDEIMDHFF-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@H]1N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630815-55-2
Record name 2H-Pyran-4-amine, 3-fluorotetrahydro-, hydrochloride (1:1), (3R,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630815-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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